

# Mitigating hepatotoxicity associated with systemic anti-CD137 antibody administration.

Author: BenchChem Technical Support Team. Date: December 2025



# Technical Support Center: Mitigating Hepatotoxicity of Systemic Anti-CD137 Antibodies

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address hepatotoxicity associated with systemic anti-CD137 (4-1BB) antibody administration.

## **Troubleshooting Guides**

# Issue 1: Elevated liver enzymes (ALT/AST) observed after anti-CD137 antibody administration.

Question: We have observed a significant increase in serum alanine transaminase (ALT) and aspartate transaminase (AST) levels in our mouse models following systemic administration of an agonistic anti-CD137 antibody. How can we troubleshoot this issue?

Answer: Elevated ALT and AST are common indicators of hepatotoxicity with systemic anti-CD137 therapy.[1][2] The underlying mechanism often involves the activation of liver-resident immune cells, leading to an inflammatory cascade. Here are several strategies to investigate and mitigate this toxicity:

1. Investigate the Cellular and Molecular Mechanisms:

### Troubleshooting & Optimization





- Assess CD8+ T cell infiltration: Liver toxicity is often mediated by the infiltration and activation of CD8+ T cells in the liver.[1][3][4]
- Analyze Kupffer cell activation: Liver-resident macrophages, known as Kupffer cells, can be activated by anti-CD137 antibodies, leading to the production of pro-inflammatory cytokines like IL-27 and TNF-α.[5][6][7][8][9]
- Measure cytokine levels: Increased levels of IFN-γ, produced by activated CD8+ T cells, are a major pathogenic factor.[3]
- Evaluate S100A4 expression: The protein S100A4 has been shown to be upregulated in the liver following anti-CD137 treatment and contributes to CD8+ T cell survival and liver damage.[1]
- 2. Implement Mitigation Strategies:
- S100A4 Blockade: Co-administration of a neutralizing anti-S100A4 antibody has been shown to alleviate liver toxicity without compromising the anti-tumor immune response.[1][10]
- Fc-gamma Receptor (FcyR) Engineering: The interaction of the antibody's Fc region with FcyRs, particularly FcyRIIB on Kupffer cells, can contribute to hyperactivation and toxicity.
  [11][12][13] Consider using an anti-CD137 antibody with an engineered Fc region to reduce this interaction.[14]
- Probody Therapeutics: Utilize a protease-activated prodrug form of the anti-CD137 antibody (Probody) that is selectively activated in the tumor microenvironment, thereby reducing systemic exposure and liver toxicity.[15][16][17]
- Affinity Modulation: Lowering the binding affinity of the anti-CD137 antibody can sometimes lead to reduced toxicity while maintaining efficacy.[11][12][18]
- Combination Therapy: Co-administration with anti-CTLA-4 blockade has been shown to ameliorate transaminase elevation.[19] Conversely, PD-1 blockade may exacerbate hepatotoxicity.[19]

Experimental Workflow for Investigating Hepatotoxicity







Click to download full resolution via product page







Caption: Key signaling events leading to hepatotoxicity after anti-CD137 administration.

Q2: Can hepatotoxicity be uncoupled from the anti-tumor efficacy of anti-CD137 antibodies?

A2: Yes, several studies have demonstrated that it is possible to separate the therapeutic antitumor effects from the unwanted hepatotoxicity. S[1][19]trategies to achieve this include:

Targeting S100A4: Blocking S100A4 with a neutralizing antibody has been shown to reduce liver damage without impairing the anti-tumor immune response. \*[1] Probody Therapeutics: Designing the antibody as a prodrug that is only activated in the tumor microenvironment can maintain anti-tumor activity while minimizing systemic toxicity. \*[15][16][17] CCR2 Blockade: Loss of the chemokine receptor CCR2 has been shown to block anti-CD137 agonist-induced hepatitis without diminishing tumor-specific immunity. \*[19] Antibody Engineering: Modifying the antibody's epitope, affinity, and Fc region can create a therapeutic with a better safety profile.

[5][11][18][20]Q3: What are some key biomarkers to monitor for anti-CD137-induced hepatotoxicity?

A3: In addition to serum ALT and AST, other potential biomarkers include:

Serum Cytokines: Monitoring levels of IFN-γ, TNF-α, and IL-27. \*[3][5][19] Soluble CD137 (sCD137): Increased levels of sCD137 in the serum have been associated with liver cirrhosis and may serve as a dynamic biomarker for monitoring CD137 agonist immunotherapies. \*
 [13][21] Liver Infiltrating Immune Cells: Quantifying the number of CD8+ T cells and S100A4+ macrophages in liver biopsies.

[1]### Data Presentation

Table 1: Effect of S100A4 Blockade on Anti-CD137-Induced Hepatotoxicity in Mice



| Treatment Group                     | Serum ALT (U/L) | Liver Infiltrating<br>CD8+ T cells<br>(cells/field) | Reference |
|-------------------------------------|-----------------|-----------------------------------------------------|-----------|
| Control (Ratlg)                     | ~50             | ~10                                                 |           |
| anti-CD137 mAb                      | ~400            | ~150                                                |           |
| anti-CD137 mAb +<br>anti-S100A4 mAb | ~100            | ~50                                                 | -         |

Table 2: Comparison of Different Anti-CD137 Antibody Formats on Efficacy and Toxicity

| Antibody Format                                | Anti-Tumor<br>Efficacy | Liver Inflammation<br>(Transaminase<br>Levels) | Reference |
|------------------------------------------------|------------------------|------------------------------------------------|-----------|
| Standard Agonist mAb (e.g., 1D8)               | High                   | Moderate to Severe                             |           |
| Probody Therapeutic<br>(Pb-Tx)                 | High                   | Reduced/Minimal                                |           |
| Fc-engineered<br>(enhanced FcyRIIB<br>binding) | High                   | Reduced                                        |           |
| Low Affinity Variant                           | Maintained             | Reduced                                        | •         |

# **Experimental Protocols**

Protocol 1: Induction and Mitigation of Anti-CD137 Hepatotoxicity in a Murine Model

Objective: To assess the hepatotoxicity of an anti-CD137 antibody and evaluate the mitigating effect of an anti-S100A4 antibody.

#### Materials:

C57BL/6 mice (6-8 weeks old)



- Agonistic anti-mouse CD137 antibody (e.g., clone 2A)
- Control Rat IgG
- Neutralizing anti-mouse S100A4 antibody
- MC38 colon adenocarcinoma cells (optional, for concurrent efficacy studies)
- Materials for serum collection and analysis (ALT/AST kits)
- Reagents for liver histology (formalin, paraffin, H&E stain)
- Antibodies for flow cytometry (anti-CD8, anti-F4/80) and immunohistochemistry (anti-S100A4)

#### Procedure:

- (Optional) Tumor Inoculation: If assessing anti-tumor efficacy, subcutaneously inject 5 x 10<sup>5</sup>
  MC38 cells into the flank of C57BL/6 mice.
- Antibody Administration:
  - Control Group: Administer control Rat IgG (e.g., 100 μg per dose) intraperitoneally (i.p.).
  - Anti-CD137 Group: Administer anti-CD137 mAb (e.g., 100 μg per dose) i.p.
  - Combination Group: Administer anti-CD137 mAb (e.g., 100 μg per dose) and anti-S100A4 mAb (e.g., 4 mg/kg) i.p. The anti-S100A4 mAb is typically given the day before each anti-CD137 mAb treatment. [1] \* Treatment schedule can be, for example, on days 8, 11, and 14 post-tumor inoculation. 3[1]. Monitoring:
  - Monitor tumor growth every 2-3 days using calipers.
  - Collect blood samples via retro-orbital or tail vein bleeding at baseline and at specified time points after treatment to measure serum ALT and AST levels.
- Endpoint Analysis:







- At the end of the experiment (e.g., day 18), euthanize mice and collect livers.
- Fix a portion of the liver in 10% formalin for paraffin embedding and subsequent H&E staining for histological analysis of inflammation.
- Process another portion of the liver to isolate immune cells for flow cytometric analysis of CD8+ T cell and macrophage infiltration.
- Snap-freeze a portion of the liver for protein or RNA analysis (e.g., qPCR for S100A4 expression).

Logical Diagram for Mitigation Strategy Selection





Click to download full resolution via product page

Caption: Decision tree for selecting a strategy to mitigate anti-CD137 hepatotoxicity.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. S100A4 blockage alleviates agonistic anti-CD137 antibody-induced liver pathology without disruption of antitumor immunity PMC [pmc.ncbi.nlm.nih.gov]
- 2. emulatebio.com [emulatebio.com]
- 3. CD137-Mediated Pathogenesis from Chronic Hepatitis to Hepatocellular Carcinoma in Hepatitis B Virus-Transgenic Mice PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment with anti-CD137 mAbs causes intense accumulations of liver T cells without selective antitumor immunotherapeutic effects in this organ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differentiated agonistic antibody targeting CD137 eradicates large tumors without hepatotoxicity PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Myeloid Cells in Hepatotoxicity Related to Cancer Immunotherapy [mdpi.com]
- 7. Role of the Kupffer cell in mediating hepatic toxicity and carcinogenesis PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resident Kupffer cells and neutrophils drive liver toxicity in cancer immunotherapy -PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of Kupffer cells in the pathogenesis of liver disease PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Update on Anti-CD137 Antibodies in Immunotherapies for Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Targeting CD137 (4-1BB) towards improved safety and efficacy for cancer immunotherapy [frontiersin.org]
- 12. frontiersin.org [frontiersin.org]
- 13. Targeting CD137 (4-1BB) towards improved safety and efficacy for cancer immunotherapy PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Antitumor efficacy and reduced toxicity using an anti-CD137 Probody therapeutic PMC [pmc.ncbi.nlm.nih.gov]



- 16. Antitumor efficacy and reduced toxicity using an anti-CD137 Probody therapeutic PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Epitope and Fc-Mediated Cross-linking, but Not High Affinity, Are Critical for Antitumor Activity of CD137 Agonist Antibody with Reduced Liver Toxicity PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. JCI Insight Differentiated agonistic antibody targeting CD137 eradicates large tumors without hepatotoxicity [insight.jci.org]
- 21. Soluble CD137 is a novel serum marker of liver cirrhosis in patients with hepatitis C and alcohol-associated disease etiology PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Mitigating hepatotoxicity associated with systemic anti-CD137 antibody administration.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12391418#mitigating-hepatotoxicity-associated-withsystemic-anti-cd137-antibody-administration]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





